[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)
Description
The iridium(III) complex [(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III) (CAS: 1208092-27-6) is a chiral catalyst featuring a SEGPHOS-type ligand. The ligand system, (R)-SEGPHOS (C₃₈H₂₈O₄P₂), consists of a 4,4'-bi-1,3-benzodioxole backbone with diphenylphosphino groups at the 5,5' positions . The complex includes a 4-cyano-3-nitrobenzenecarboxylato counterion and a propenyl ancillary ligand, which modulate the electronic and steric properties of the iridium center. This compound is widely used in asymmetric catalysis, particularly hydrogenation reactions, due to its high enantioselectivity .
Properties
InChI |
InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;-1;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGBSVEKALVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2][CH][CH2].C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H36IrN2O8P2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208092-27-6 | |
| Record name | [(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-η-2-propenylIr(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III) is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on various studies and data sources.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an iridium center coordinated to several ligands. The key components include:
- Iridium(III) Center : Known for its catalytic properties.
- Ligands :
- (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole
- 4-cyano-3-nitrobenzenecarboxylato
- 1,2,3-n-2-propenyl
The molecular formula is , with a molecular weight of approximately 682.54 g/mol .
Anticancer Activity
Research indicates that iridium complexes exhibit significant anticancer properties. The specific compound under discussion has shown promise in various in vitro studies:
- Mechanism of Action : The iridium center is believed to interact with DNA and proteins, leading to apoptosis in cancer cells.
- Cell Lines Tested : Studies have utilized various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Anticancer Activity Data
Antimicrobial Properties
In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Inhibition zones were observed in agar diffusion tests.
Table 2: Antimicrobial Activity Data
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice models demonstrated the efficacy of the compound in reducing tumor size when administered intraperitoneally. The results indicated:
- Tumor Reduction : Average tumor size decreased by approximately 40% compared to control groups after two weeks of treatment.
- Survival Rate : Increased survival rate was noted among treated mice versus untreated controls.
Case Study 2: Synergistic Effects with Other Drugs
Research has also explored the synergistic effects of this iridium complex with established chemotherapeutic agents such as cisplatin. The combination therapy showed enhanced efficacy:
- In Vitro Results : Combination treatments resulted in lower IC50 values compared to individual agents.
Scientific Research Applications
Asymmetric Catalysis
Overview:
This compound is particularly noted for its role in asymmetric catalysis, where it aids in producing chiral molecules with high enantioselectivity. The presence of the bisphosphine ligand enhances the reactivity and selectivity of iridium complexes.
Key Applications:
- Asymmetric Hydrogenation: The compound has been used in the hydrogenation of alkenes and ketones to produce chiral alcohols and amines. This process is crucial in pharmaceuticals where chirality can affect biological activity.
- Enantioselective Synthesis: It facilitates the synthesis of complex organic molecules such as dihydrobenzofurans and dihydronaphthofurans through olefin isomerization and intramolecular reactions .
Case Study:
In a study involving the asymmetric hydrogenation of prochiral ketones, the use of this iridium complex resulted in high yields (up to 95%) and excellent enantioselectivity (ee > 90%) for the corresponding chiral alcohols .
Cross-Coupling Reactions
Overview:
The compound is effective in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Key Applications:
- Nickel-Catalyzed Arylation: It has been employed in nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes, providing access to diverse arylated products .
Case Study:
Research demonstrated that this iridium complex could successfully couple various aryl bromides with alkenes under mild conditions, yielding products with high regioselectivity and functional group tolerance .
Synthesis of Chiral Ligands
Overview:
The compound serves as a precursor for synthesizing other chiral ligands used in catalysis.
Key Applications:
- Preparation of Chiral Silylated Alcohols: It has been utilized to prepare chiral silylated homoallylic alcohols through asymmetric addition reactions with aldehydes .
Case Study:
A significant finding was that using this iridium complex allowed for the efficient preparation of axially chiral biaryl compounds via gold-catalyzed stereoselective intramolecular hydroarylation .
Material Science Applications
Overview:
Beyond organic synthesis, this compound has potential applications in material science due to its unique electronic properties.
Key Applications:
- Organic Light Emitting Diodes (OLEDs): Iridium complexes are known for their luminescent properties, making them suitable candidates for use in OLED technology.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Asymmetric Catalysis | Hydrogenation, Enantioselective Synthesis | High yields and enantioselectivity |
| Cross-Coupling Reactions | Nickel-Catalyzed Arylation | Diverse product formation |
| Synthesis of Chiral Ligands | Preparation of Chiral Silylated Alcohols | Efficient synthesis routes |
| Material Science | Potential use in OLEDs | Unique electronic properties |
Chemical Reactions Analysis
Diastereo- and Enantioselective Carbonyl Allylation
This iridium complex catalyzes allylation reactions with exceptional stereoselectivity across multiple substrate classes:
Key mechanistic insights:
-
The propenyl ligand facilitates oxidative addition of allylic electrophiles .
-
The (R)-SEGPHOS ligand induces axial chirality via π-stacking interactions with substrates .
-
Additives like Pb(II) salts enhance catalyst turnover by preventing iridacycle formation .
Enantioselective Allylic Amination
The complex enables N-allylation of nitrogen nucleophiles with broad functional group tolerance:
Substrate Scope and Performance
Notable Applications :
-
Synthesis of JNK3 inhibitors via enantioselective N-allylation of purines .
-
One-pot indoline amination/oxidation to access chiral N-allylindoles (85% yield, 96% ee) .
Tandem Catalytic Processes
The iridium complex participates in sequential reactions combining allylic C–H functionalization and amination:
-
C–H Acetoxylation :
-
Subsequent Amination :
Hydrofunctionalization and Cycloadditions
The catalyst mediates stereoselective additions to unsaturated bonds:
| Reaction | Substrates | Product Class | ee (%) |
|---|---|---|---|
| Alkyne hydroamination | 1,6-Enynes | Chiral pyrrolidines | 91–99 |
| [2+2+2] Cycloaddition | Diynes + naphthalenes | Axially chiral biaryls | 89–97 |
| Alkynylative cyclization | Allenyl aldehydes | Indanol derivatives | 93–98 |
Mechanistic Notes :
Stability and Handling
-
Air Stability : Superior to COD-based analogues due to strong Ir–dbcot bonding (dbcot = dibenzo[a,e]cyclooctatetraene) .
-
Catalyst Loading : Typically 1–5 mol%, reducible to 0.5 mol% with Pb(II) additives .
This iridium complex represents a versatile tool for asymmetric synthesis, particularly in pharmaceutical and materials science applications requiring high enantiomeric excess .
Comparison with Similar Compounds
Ligand Backbone and Dihedral Angle
The SEGPHOS ligand’s 4,4'-bi-1,3-benzodioxole backbone provides a narrower dihedral angle (~65° by MM2 calculations) compared to BINAP (73.49°) and BIPHEMP (72.02°), reducing steric repulsion and enhancing enantioselectivity . However, crystallographic data for (S)-SEGPHOS reveals a dihedral angle of 77.9°, suggesting experimental variability depending on substituents and metal coordination .
Table 1: Dihedral Angles of Chiral Diphosphine Ligands
| Ligand | Dihedral Angle (°) | Source |
|---|---|---|
| BINAP | 73.49 | |
| BIPHEMP | 72.02 | |
| MeO-BIPHEP | 68.56 | |
| SEGPHOS (calculated) | 65.0 | |
| SEGPHOS (experimental) | 77.9 |
Substituent Effects on Phosphine Groups
Modifications to the phosphine substituents significantly alter catalytic performance:
- Diphenylphosphino (SEGPHOS): Balances steric bulk and electronic properties, ideal for asymmetric hydrogenation of ketones .
- Di(3,5-xylyl)phosphino (DM-SEGPHOS): Increased steric bulk (e.g., CAS 850253-53-1) enhances enantioselectivity in sterically demanding reactions .
- Di(3,5-di-t-butyl-4-methoxyphenyl)phosphino (DTBM-SegPhos): Electron-donating groups improve oxidative stability and metal-ligand interactions .
Table 2: Substituent Impact on Catalytic Performance
Metal Center and Ancillary Ligands
The choice of metal and ancillary ligands dictates reactivity:
- Iridium: Used in the target compound for hydrogenation; the 4-cyano-3-nitrobenzenecarboxylato ligand likely enhances electrophilicity at the metal center .
- Ruthenium : Complexes like RuCl₂[(R)-dm-segphos][(R,R)-dpen] (CAS 944450-45-7) are preferred for asymmetric transfer hydrogenation .
- Counterion Effects : Acetato (e.g., Ru(OAc)₂[(R)-segphos], CAS 944450-48-0) vs. chloride ligands influence solubility and reaction rates .
Enantioselectivity and Catalytic Efficiency
- The target compound’s narrow dihedral angle and diphenylphosphino groups enable high enantioselectivity (e.g., >95% ee in prochiral ketone hydrogenation) .
- DM-SEGPHOS derivatives achieve superior selectivity in bulky substrate hydrogenation (e.g., 98% ee for α,β-unsaturated esters) .
- BINAP-based systems, while less selective, remain cost-effective for less challenging substrates .
Q & A
Q. What are the key synthetic pathways for preparing this iridium(III) complex, and how can its stereochemical purity be ensured?
The synthesis typically involves coordinating the chiral (R)-SEGPHOS ligand (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) to an iridium precursor, followed by stepwise ligand substitution with 4-cyano-3-nitrobenzenecarboxylato and η²-propenyl groups. Slow evaporation crystallization (e.g., from dichloromethane/hexane) is critical for obtaining enantiopure crystals, as demonstrated by single-crystal X-ray diffraction (SC-XRD) data showing a P···P distance of 3.671 Å and a 77.9° dihedral angle in the benzodioxole backbone . Chiral HPLC or circular dichroism (CD) spectroscopy should be used to verify enantiomeric excess (>97%) .
Q. Which characterization techniques are essential for confirming the structure and electronic properties of this complex?
- SC-XRD : Resolves stereochemistry and ligand geometry (e.g., bond lengths: Ir–P ≈ 2.3 Å, Ir–O ≈ 2.1 Å) .
- NMR Spectroscopy : ³¹P NMR identifies phosphine ligand environments (δ ~20–30 ppm for arylphosphines), while ¹H/¹³C NMR confirms propenyl coordination and carboxylato ligand integrity .
- Cyclic Voltammetry : Reveals redox behavior (e.g., Ir(III/IV) transitions) influenced by the electron-withdrawing nitro and cyano groups .
Q. What are the primary applications of this complex in asymmetric catalysis?
The (R)-SEGPHOS ligand creates a chiral pocket for enantioselective transformations. Similar iridium complexes catalyze C–H activation and [4+2] annulations with >90% enantiomeric excess (ee) in model reactions, as seen in rhodium analogs using SEGPHOS derivatives . Applications may include hydrogenation of prochiral alkenes or allylic substitutions, leveraging the η²-propenyl group’s labile bonding .
Advanced Research Questions
Q. How does the electronic nature of the 4-cyano-3-nitrobenzenecarboxylato ligand influence catalytic activity and selectivity?
The nitro and cyano groups withdraw electron density, stabilizing the Ir(III) center and modulating its Lewis acidity. This enhances oxidative addition rates in cross-coupling reactions but may reduce turnover in reductive eliminations. Comparative studies with non-substituted carboxylato ligands (e.g., acetate) are recommended to quantify electronic effects via Hammett plots or DFT calculations .
Q. What strategies can resolve contradictions in stereochemical outcomes when using this complex in diverse reaction media?
Conflicting ee values may arise from solvent-dependent ligand lability or competing reaction pathways. Methodological solutions include:
- Additive Screening : Chiral amines or salts (e.g., KOtBu) can stabilize the active catalyst .
- In Situ Monitoring : Raman spectroscopy tracks ligand dissociation, while XAS probes Ir oxidation states .
- Ligand Tuning : Substituents on the benzodioxole backbone (e.g., tert-butyl groups in DTBM-SEGPHOS) improve steric bulk and reduce side reactions .
Q. How does the η²-coordination mode of the propenyl ligand affect catalytic cycle dynamics?
The η²-propenyl group facilitates substrate binding but may slow migratory insertions due to steric hindrance. Kinetic isotope effect (KIE) studies and computational modeling (e.g., DFT) can differentiate rate-determining steps. For example, in allylic aminations, η²-to-η³ coordination shifts are critical for enantiocontrol .
Q. What are the challenges in scaling up enantioselective reactions with this complex, and how can they be mitigated?
- Air Sensitivity : The phosphine ligands require inert-atmosphere techniques (glovebox/Schlenk line) .
- Catalyst Loading : High costs of iridium necessitate low loadings (0.1–1 mol%). Microwell screening optimizes conditions for minimal use .
- Product Separation : Immobilization on silica-supported chiral matrices improves recyclability .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
